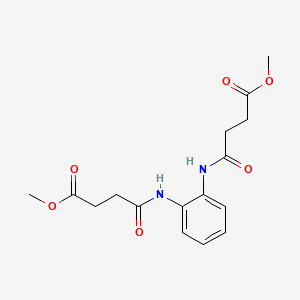

![molecular formula C20H21N7O B5555319 7-{4-[(5-甲基-1,2,4-恶二唑-3-基)甲基]哌嗪-1-基}-5-苯基吡唑并[1,5-a]嘧啶](/img/structure/B5555319.png)

7-{4-[(5-甲基-1,2,4-恶二唑-3-基)甲基]哌嗪-1-基}-5-苯基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical processes that include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various substitution reactions to introduce different functional groups. For instance, Abdelriheem et al. (2017) describe an effective synthesis method for pyrazolo[1,5-a]pyrimidines and related compounds, highlighting the versatility of these scaffolds for generating diverse molecules (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives plays a crucial role in their biological activity. The arrangement of atoms within the molecule, including the presence of substituents like the 5-methyl-1,2,4-oxadiazol-3-yl group, influences its binding affinity to biological targets. Structural analysis often involves X-ray crystallography and computational modeling to understand the molecule's conformation and potential interactions with receptors. For example, Portilla et al. (2006) discuss the hydrogen-bonded structure of similar pyrazolo[1,5-a]pyrimidine compounds, providing insights into their molecular arrangement (Portilla, J. Quiroga, & J. M. de la Torre, 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, that allow for the modification of the molecular scaffold and the introduction of pharmacophore elements. The reactivity of these compounds is influenced by the presence of electron-donating or withdrawing groups, which can affect their pharmacological properties. Research by Drev et al. (2014) on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives illustrates the chemical versatility of these compounds (Drev, Uroš Grošelj, & Špela Mevec, 2014).

科学研究应用

腺苷受体亲和力和选择性

涉及吡唑并[4,3-d]嘧啶衍生物的研究,如7-{4-[(5-甲基-1,2,4-恶二唑-3-基)甲基]哌嗪-1-基}-5-苯基吡唑并[1,5-a]嘧啶,表明它们在靶向人腺苷A1和/或A2A受体亚型方面具有潜力。这些化合物,包括具有5-(N4-取代-哌嗪-1-基)衍生物的化合物,已显示出对hA1 AR亚型的亲和力,具有高纳摩尔范围的亲和力。这表明它们在靶向腺苷受体的疗法中具有潜在应用(Squarcialupi等人,2017)。

抗代谢物特性和抗锥虫活性

吡唑并[1,5-a]嘧啶已被确定为嘌呤生化反应中有益的抗代谢物。包括7-{4-[(5-甲基-1,2,4-恶二唑-3-基)甲基]哌嗪-1-基}-5-苯基吡唑并[1,5-a]嘧啶在内的这类化合物因其抗锥虫活性而引起了人们的兴趣。这些发现为它们在锥虫感染治疗中的应用开辟了途径(Abdelriheem等人,2017)。

合成和结构分析

7-取代吡唑并[1,5-a]嘧啶-3-甲酰胺的合成和结构表征已被探索,提供了对该化合物类化学性质和潜在修饰的见解。此类研究对于理解这些化合物在各个科学领域的化学行为和潜在应用至关重要(Drev等人,2014)。

抗结核活性

对(4-苯基哌嗪-1-基甲基)-1,3,4-恶二唑和(4-苯基哌嗪-1-基甲基)-1,2,4-三唑等衍生物的研究表明,它们与7-{4-[(5-甲基-1,2,4-恶二唑-3-基)甲基]哌嗪-1-基}-5-苯基吡唑并[1,5-a]嘧啶具有相似的结构,具有良好的抗结核活性。这表明这些化合物在开发针对结核病的新疗法方面具有潜力(Foks等人,2004)。

作用机制

While the exact mechanism of action of this compound is not specified in the retrieved papers, oxadiazoles are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties . These activities are often attributed to their ability to interact with various biological targets.

安全和危害

未来方向

Given the wide range of biological activities exhibited by oxadiazoles, this compound and its derivatives could be further explored for potential applications in drug discovery and development . Future research could also focus on optimizing its synthesis and improving its physicochemical properties to enhance its efficacy and safety profile.

属性

IUPAC Name |

5-methyl-3-[[4-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c1-15-22-18(24-28-15)14-25-9-11-26(12-10-25)20-13-17(16-5-3-2-4-6-16)23-19-7-8-21-27(19)20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTWPBLNCOYILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCN(CC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)